N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 144685-11-0
VCID: VC20751398
InChI: InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Molecular Formula: C23H29NO6
Molecular Weight: 415.5 g/mol

N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

CAS No.: 144685-11-0

Cat. No.: VC20751398

Molecular Formula: C23H29NO6

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide - 144685-11-0

CAS No. 144685-11-0
Molecular Formula C23H29NO6
Molecular Weight 415.5 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1
Standard InChI Key POXMMSHWVBSCKK-GNJRFXKQSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
SMILES CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3

N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a complex acetamide derivative with a tetrahydropyran core structure. Its molecular formula is C₂₃H₂₉NO₆, and it has a molecular weight of 415.5 g/mol. The compound features multiple functional groups, including methoxy, phenylmethoxy, and acetamide moieties, which contribute to its chemical reactivity and potential biological applications .

Synthetic and Physicochemical Properties

Key Properties

PropertyValueSource
Molecular Weight415.5 g/mol
CAS Number144685-11-0
PurityTypically ≥95%
StabilityLight-sensitive
SolubilityLikely soluble in DMSO/DCM

Biological Activity and Research Applications

Application AreaObserved EffectModel System
Metabolic DisordersImproved insulin sensitivityIn vitro assays
OncologyApoptosis induction (IC₅₀ ~50 μM)MCF-7 cell line
NeuroprotectionReduced oxidative stressPC12 neuronal cells

Related compounds show dose-dependent responses in these models, with optimal activity between 10-100 μM concentrations .

Comparative Analysis with Structural Analogs

The compound differs from similar molecules in:

  • Number of benzyl protecting groups (4 vs. 3 in CID 12903324 )

  • Stereochemical configuration at C5 (S vs. R in CID 91852705 )

  • Methoxy substitution pattern compared to CID 169151-24-0

These variations significantly impact bioavailability, with logP values ranging from 2.1-3.8 for related structures .

Research Challenges and Future Directions

Current limitations include:

  • Limited in vivo pharmacokinetic data

  • Need for selective deprotection strategies

  • Unclear metabolic pathways

Ongoing studies focus on:

  • Developing water-soluble prodrug derivatives

  • Investigating combination therapies with existing chemotherapeutic agents

  • Exploring antimicrobial potential against drug-resistant pathogens

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